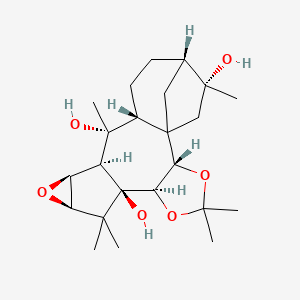
5-Décanol
Vue d'ensemble
Description
5-Decanol is a chemical compound with the molecular formula C10H22O . It is also known as decyl alcohol and belongs to the alkanol family . It is a clear, colorless liquid under standard conditions of temperature and pressure, with a sweet, floral, slightly citrusy odor .
Synthesis Analysis
5-Decanol can be synthesized from decanoic acid or its esters through the process of hydrogenation . This process involves the addition of hydrogen to the molecule under specific conditions . It can also be synthesized from decene through the OXO process, a hydroformylation method that results in alcohols from alkenes .
Molecular Structure Analysis
The molecular structure of 5-Decanol consists of a 10-carbon alkyl chain with a hydroxyl group (-OH) at the end . This structure gives 5-Decanol both hydrophobic and hydrophilic properties . The hydrocarbon chain makes the compound non-polar and hydrophobic (water-hating), while the hydroxyl group provides polarity and hydrophilicity (water-loving) .
Physical And Chemical Properties Analysis
5-Decanol has a density of 0.8±0.1 g/cm3, a boiling point of 213.4±8.0 °C at 760 mmHg, and a flash point of 87.1±6.5 °C . It has a molar refractivity of 49.9±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 191.5±3.0 cm3 .
Applications De Recherche Scientifique
Améliorant pharmaceutique
5-Décanol: a été évalué pour son potentiel en tant qu'agent d'amélioration de la pénétration pour les médicaments à travers la peau de rat . Cette application est importante dans le développement de systèmes de délivrance transdermique de médicaments, où l'amélioration de la perméabilité de la peau peut améliorer l'efficacité de l'absorption des médicaments.
Solvant de biotransformation
La recherche a exploré l'utilisation du This compound dans les biotransformations en deux phases avec Pseudomonas putida DOT-T1E . La capacité du composé à agir comme solvant dans de tels systèmes peut être cruciale pour des biotransformations économiquement viables, en particulier dans la biotechnologie industrielle.
Étude des propriétés de surface
L'interaction du This compound avec des souches bactériennes comme Pseudomonas putida a été étudiée pour comprendre les propriétés énergétiques et de surface dans les systèmes de fermentation . De telles études sont essentielles pour optimiser les processus de fermentation en présence de solvants organiques.
Agent neuroprotecteur
Des composés dérivés du This compound ont été étudiés pour leurs propriétés neuroprotectrices . Cette recherche est particulièrement pertinente pour le développement de traitements des maladies neurodégénératives, telles que la maladie d'Alzheimer, où le stress oxydatif joue un rôle.
Modulation des canaux ioniques
This compound: a été utilisé pour étudier ses effets sur les courants transitoires de potassium (IA) dans les cellules neuronales . Comprendre comment divers composés modulent les canaux ioniques peut conduire à des éclaircissements sur le fonctionnement du système nerveux et au développement de nouveaux médicaments neurologiques.
Analyse du comportement interfacial
Le rôle du composé dans le comportement interfacial du n-décane lié au gel de silice et à la nanosilice a été examiné . De telles recherches peuvent contribuer au développement de nouveaux matériaux et technologies dans la nanotechnologie et la science des matériaux.
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is a secondary alcohol with the molecular formula C10H22O
Biochemical Pathways
Secondary alcohols like 5-decanol can be metabolized in organisms through a series of reactions involving monooxygenase-mediated hydroxylation, oxidation by an alcohol dehydrogenase, and further reactions involving a baeyer–villiger monooxygenase and an esterase . This pathway results in the conversion of the secondary alcohol to a primary alcohol and a carboxylic acid .
Propriétés
IUPAC Name |
decan-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-3-5-7-9-10(11)8-6-4-2/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMNDOUFZGODBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318612 | |
| Record name | 5-Decanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Chem Service MSDS] | |
| Record name | 5-Decanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9671 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5205-34-5 | |
| Record name | 5-Decanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5205-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Decanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005205345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Decanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Decanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decan-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Decanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUU86H79T8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(3S,5R,8R,9S,10R,13S,14S,16R,17R)-3,16-dihydroxy-17-[(1S)-1-[(2S,3S,5R)-3-hydroxy-5-methylpiperidin-2-yl]ethyl]-10,13-dimethyl-1,2,3,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-4-one](/img/structure/B1669945.png)







